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Parameter Value / Description
Acute Oral LD50 (Rat) 2500 mg/kg

Acute Oral LD50 (Mouse) 8150 mg/kg

Acute Dermal LD50 (Guinea Pig) 50 mg/kg

Acute Dermal LD50 (Rat) 2000 mg/kg
Carcinogenicity/Mutagenicity No data available

Established Antifungal Mechanisms of Action

Undecylenic acid (UA), an 11-carbon monounsaturated fatty acid, exerts its primary antifungal effect

through a multi-targeted attack on fungal cells, with Candida albicans being the most extensively studied [1]

[2].

Disruption of Cell Membrane Integrity

The primary mechanism involves the direct disruption of the fungal cell membrane. The amphipathic
structure of UA, with a hydrophobic tail and a hydrophilic carboxylic head group, allows it to integrate into
the lipid bilayers of the cell membrane [5]. This integration destabilizes the membrane's structure, leading to
increased permeability and the leakage of essential intracellular components, resulting in cell dysfunction

and death [5].

Inhibition of Virulence Morphogenesis and Biofilm Formation

A critical aspect of UA's action is its inhibition of the morphological transition from yeast to hyphal forms, a

key virulence factor for pathogens like C. albicans [1].

¢ Gene Regulation: At concentrations above 3-4 mM, UA significantly downregulates the transcription
of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1) [1] [3].
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¢ Biofilm Disruption: The inhibition of hyphal growth directly leads to poor and ineffective biofilm

formation, a major step in establishing persistent infections [1] [3].
e pH Alteration: UA may also carry protons across the plasma membrane, altering the cytoplasmic pH

and thereby abolishing germ tube formation [1].

Inhibition of Ergosterol Synthesis

Some evidence suggests that UA can interfere with the synthesis of ergosterol, an essential sterol component
of fungal cell membranes that is crucial for maintaining membrane integrity and fluidity [5]. By inhibiting

this pathway, UA further compromises the structural and functional stability of the fungal cell [5].

The following diagram illustrates the coordinated multi-target mechanism of UA against Candida albicans:
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Emerging Anticancer Mechanisms
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Recent pioneering research has uncovered a novel, pro-apoptotic antitumor activity for UA, requiring a

specific formulation to overcome its inherent water insolubility [3] [4].

GS-1: A Novel Soluble Formulation

e Composition: GS-1 is a supramolecular complex formed by compounding UA with the amino acid L-
Arginine [3] [4].

¢ Mechanism of Solubilization: The basic amine group of L-arginine deprotonates the carboxylic acid
group of UA, forming a stable ammonium carboxylate salt that is highly soluble in water (>150
mg/mL) [3] [4]. This interaction leads to the self-assembly of vesicle-like (10-30 nm) or tubular (~50
nm) structures in solution, shielding the hydrophobic tails from water [3] [4].

e Cytotoxic Component: Viability assays confirmed that the cytotoxic component of GS-1 is UA itself,
as L-arginine alone had minimal effect on cell viability [3] [4].

Induction of Caspase-Dependent Apoptosis

GS-1 induces programmed cell death in a range of human tumor cell lines (e.g., HeLa, A549, Jurkat, U937)
through apoptosis [3] [4].

¢ Evidence: Treatment with GS-1 resulted in classic apoptotic morphology (membrane blebbing),
phosphatidylserine externalization, and a reduction in mitochondrial membrane potential [3] [4].

e Caspase Dependence: The cell death was demonstrated to be caspase-dependent, confirming the
activation of the intrinsic apoptotic pathway [3] [4].

Cellular Uptake and Localization

o Uptake Mediator: Fatty Acid Transport Protein 2 (FATP2) was identified as playing a key role in the
cellular uptake of GS-1 [3].

¢ Intracellular Target: Once inside the cell, GS-1 localizes to lipid droplets. Crucially, unlike some other
fatty acids, these lipid droplets could not protect the cell from GS-1-induced cytotoxicity [3].

The experimental workflow for investigating GS-1's anticancer properties is summarized below:
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Key Experimental Protocols for Antifungal &
Anticancer Evaluation

Protocol 1: Assessing Antifungal Efficacy via MIC and Biofilm
Inhibition [2]

e Agent Preparation: Prepare a stock solution of Undecylenic acid in a suitable solvent (e.g., ethanol
or DMSO). For composite studies, incorporate UA into the material (e.g., PMMA resin at 3-12% wi/w).

e Strain and Inoculum: Use a standard strain of Candida albicans. Grow overnight in a suitable broth
(e.g., Sabouraud Dextrose Broth), then dilute to a standardized turbidity (e.g., 0.5 McFarland
standard).

e MIC Determination (Broth Dilution):
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Perform a series of two-fold dilutions of UA in the broth in a microtiter plate.

Inoculate each well with the standardized fungal suspension.

Incubate at 35°C for 24-48 hours.

The MIC90 is the lowest concentration that inhibits ~90% of visible growth compared to the

drug-free control.

¢ Biofilm Assay (on composites):

o Place the test material (e.g., PMMA-UA disc) in a well plate.

o Inoculate with the fungal suspension and incubate to allow biofilm adhesion (e.g., 90 minutes).

o Wash away non-adherent cells, add fresh medium, and incubate further (e.g., 24-48 hours) to
allow biofilm maturation.

o Assess sessile (attached) and planktonic (free-floating) cells by metabolic activity assays (e.g.,

XTT assay) and imaging (e.g., SEM).

(¢]

[¢]

[¢]

[e]

Protocol 2: Evaluating Anticancer Activity via Apoptosis Assays

[3]1[4]

Compound and Cells: Prepare the GS-1 formulation and a vehicle control. Use adherent (e.g.,
A549, HelLa) or suspension (e.g., Jurkat) human tumor cell lines, maintained in standard culture
conditions.
Viability and Cytotoxicity Assay:
o Seed cells in a 96-well plate and treat with a concentration range of GS-1, UA alone, and L-
arginine alone for 24 hours.
o Assess cell viability using metabolic dyes like MTT or Alamar Blue.
Apoptosis Detection by Flow Cytometry:
o Harvest treated and control cells.
o Stain with Annexin V-FITC (binds to phosphatidylserine on the outer membrane) and a viability
dye like Propidium lodide (PI) or To-Pro-3.
o Analyze by flow cytometry to quantify populations: viable (Annexin V-/Pl-), early apoptotic
(Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Caspase Activity Assay:
o Lyse treated cells and incubate the lysate with a caspase-specific substrate that becomes
fluorescent upon cleavage (e.g., DEVD-ase substrate for caspase-3/7).
o Measure fluorescence over time. An increase in fluorescence in GS-1-treated cells compared to
control indicates caspase activation.

Conclusion & Future Perspectives
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Undecylenic acid demonstrates a compelling dual mechanism of action: a well-established multi-target
antifungal activity and a novel, emerging pro-apoptotic anticancer activity. While its antifungal mechanisms

are clinically utilized, the anticancer properties are still in early-stage in vitro research.

Key research gaps and future directions include:

¢ In vivo Efficacy: Comprehensive in vivo studies are needed to validate the antitumor efficacy and
therapeutic window of GS-1 or similar UA formulations [3].

¢ Selectivity: The initial observation of cytotoxicity in non-tumor primary cells (HUVECS) indicates a
potential lack of selectivity that requires further investigation [3].

o Detailed Signaling: The precise molecular targets upstream of caspase activation and mitochondrial
depolarization in the anticancer pathway remain to be fully elucidated [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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